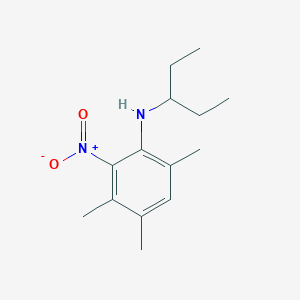
N-(1-Ethylpropyl)-3,4,6-trimethyl-2-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pendimethalin is a selective herbicide belonging to the dinitroaniline class. It is widely used in agriculture to control annual grasses and certain broadleaf weeds. The compound is known for its effectiveness in pre-emergence and early post-emergence applications, making it a valuable tool for protecting crops like wheat, corn, soybeans, potatoes, and various vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pendimethalin is synthesized through a multi-step process. The initial step involves the nitration of o-xylene to produce a mixture of 1,2,6-trinitro-o-xylene and 1,4,6-trinitro-o-xylene. This mixture is then treated with 1-ethylpropylamine to yield N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline . The reaction conditions typically involve the use of concentrated sulfuric acid to separate the desired product from unreacted materials .
Industrial Production Methods
Industrial production of pendimethalin often involves the use of microfluidic technology to create microcapsules of the compound. This method enhances the stability and effectiveness of pendimethalin by protecting it from environmental factors and ensuring a controlled release .
Chemical Reactions Analysis
Types of Reactions
Pendimethalin undergoes several types of chemical reactions, including:
Oxidation: The alkyl side-chains can be oxidized to form hydroxyl and carboxyl groups.
Reduction: The nitro groups can be reduced to amine groups.
Cyclization: The compound can cyclize to form a benzimidazole heterocycle.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include hydroxylated and carboxylated derivatives, amine derivatives, and benzimidazole heterocycles .
Scientific Research Applications
Pendimethalin has a wide range of scientific research applications:
Agriculture: It is extensively used to control weeds in various crops, improving yield and quality.
Environmental Science: Research on pendimethalin’s environmental impact, including its persistence and bioaccumulation, is ongoing.
Chemistry: Studies focus on the synthesis and characterization of pendimethalin derivatives.
Biology: Research includes the effects of pendimethalin on plant cell division and growth.
Mechanism of Action
Pendimethalin works by inhibiting cell division and elongation in susceptible plant species. It disrupts the formation of microtubules, which are essential for cell division, thereby preventing the growth of weed seedlings . The compound primarily targets the roots and shoots of young plants, making it effective in controlling weed populations during the early stages of crop development .
Comparison with Similar Compounds
Pendimethalin is part of the dinitroaniline class of herbicides, which includes other compounds like trifluralin and oryzalin. Compared to these similar compounds, pendimethalin is unique in its effectiveness and versatility in various agricultural settings . It has a longer half-life in soil, making it more persistent and effective over extended periods .
List of Similar Compounds
- Trifluralin
- Oryzalin
- Benfluralin
- Prodiamine
Pendimethalin stands out due to its broad-spectrum activity and its ability to control a wide range of weed species, making it a preferred choice for many farmers and researchers .
Properties
CAS No. |
905808-64-2 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3,4,6-trimethyl-2-nitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-6-12(7-2)15-13-10(4)8-9(3)11(5)14(13)16(17)18/h8,12,15H,6-7H2,1-5H3 |
InChI Key |
FYTJDEUQNRVLHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


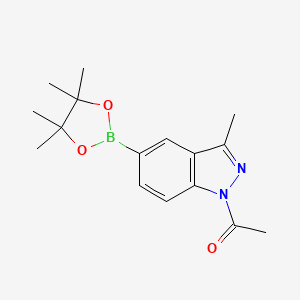
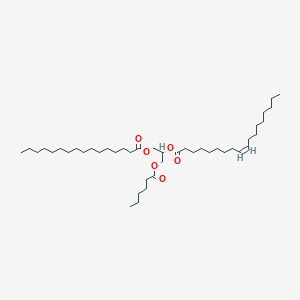
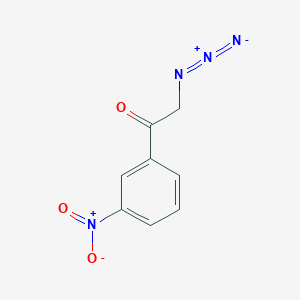
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
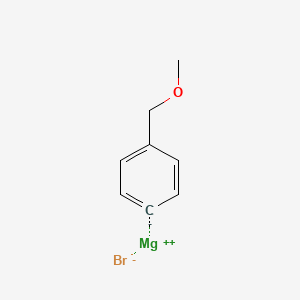
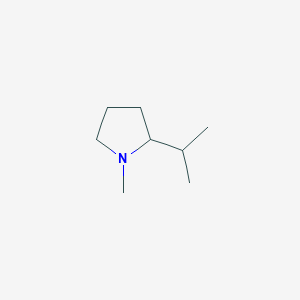
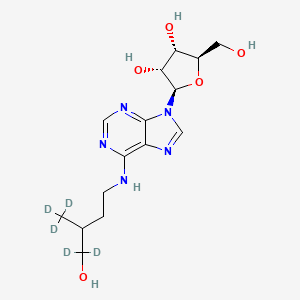
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)
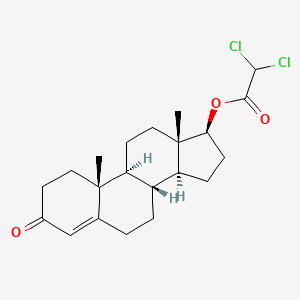

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
